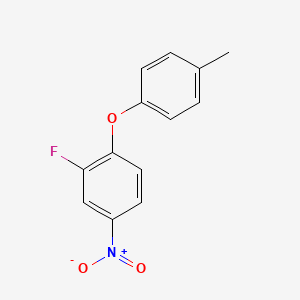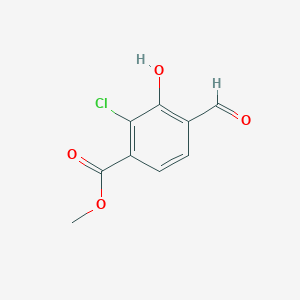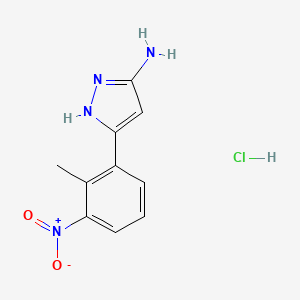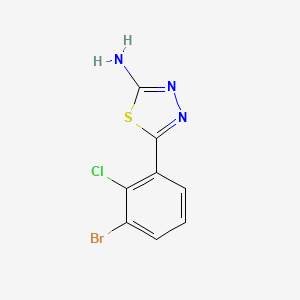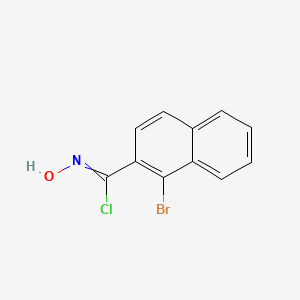
4-Iodo-1,2,5-trimethyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-1,2,5-trimethyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of iodine and methyl groups in this compound makes it a unique compound with specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1,2,5-trimethyl-1H-imidazole can be achieved through various methods. One common approach involves the iodination of 1,2,5-trimethylimidazole. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions . Another method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of the imidazole ring with the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1,2,5-trimethyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the imidazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Major Products Formed
Scientific Research Applications
4-Iodo-1,2,5-trimethyl-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodo-1,2,5-trimethyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The iodine atom and methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Iodo-1,2,5-trimethyl-1H-imidazole can be compared with other similar compounds, such as:
1,2,4,5-Tetramethylimidazole: Lacks the iodine atom, resulting in different reactivity and applications.
4-Iodo-1-tritylimidazole: Contains a trityl group instead of methyl groups, leading to different chemical properties and uses.
2,4,5-Trimethylimidazole:
The uniqueness of this compound lies in the presence of both iodine and methyl groups, which confer specific chemical properties and reactivity that are valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C6H9IN2 |
|---|---|
Molecular Weight |
236.05 g/mol |
IUPAC Name |
4-iodo-1,2,5-trimethylimidazole |
InChI |
InChI=1S/C6H9IN2/c1-4-6(7)8-5(2)9(4)3/h1-3H3 |
InChI Key |
LFTHUWGVAVUHSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


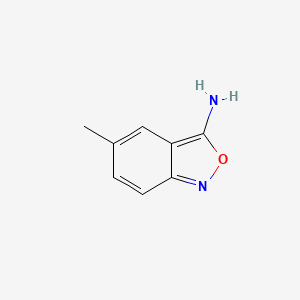
![4-Ethynyl-1-[(3-methylcyclobutyl)methyl]pyrazole](/img/structure/B13698730.png)
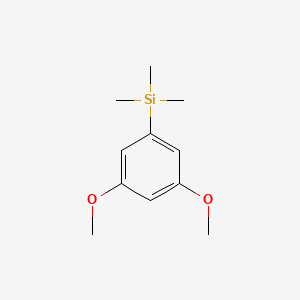
![Ethyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B13698755.png)
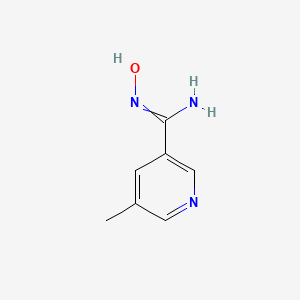
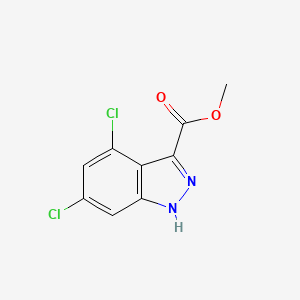
![5-[2-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698766.png)
